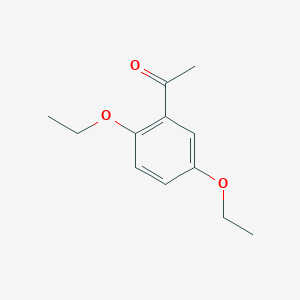

2',5'-Diethoxyacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLFTVAARGTQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399067 | |

| Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-80-7 | |

| Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Use of Heterogeneous Catalysts:a Primary Focus is Replacing Corrosive and Single Use Homogeneous Lewis Acids E.g., Alcl₃ with Solid, Reusable Catalysts.arkat Usa.orgas Detailed in the Previous Section, Catalysts Like Zeolites, Supported Heteropolyacids, and Ion Exchange Resins Are Central to This Strategy.researchgate.netresearchgate.nettheir Benefits Include:

Atom Economy: They are truly catalytic, used in smaller quantities compared to the stoichiometric requirements of traditional Lewis acids. wikipedia.org

Waste Reduction: They eliminate the need for quenching large amounts of acid, thereby preventing the formation of significant aqueous waste streams. arkat-usa.org

Reusability: Solid catalysts can be recovered by simple filtration and reused multiple times, lowering process costs and environmental burden. researchgate.net

Alternative Reaction Media:conventional Friedel Crafts Reactions Often Employ Volatile and Hazardous Organic Solvents Like Nitrobenzene or Chlorinated Hydrocarbons.researchgate.netgreen Chemistry Encourages the Use of More Benign Alternatives.

Solvent-Free Reactions: Performing reactions without a solvent, as demonstrated with a Cs-DTP/K-10 catalyst for a similar acylation, is a highly effective green approach. researchgate.net

Deep Eutectic Solvents (DES): Solvents like [CholineCl][ZnCl₂]₃ can act as both the catalyst and a green, recyclable reaction medium. rsc.org These solvents are often biodegradable and have low toxicity.

Water: While not typically suitable for traditional Friedel-Crafts reactions due to catalyst decomposition, the development of water-tolerant catalysts is an active area of research. The use of water as a solvent is highly desirable from an environmental perspective. nih.gov

Energy Efficiency:green Synthetic Design Also Considers Energy Consumption. the Use of Microwave Irradiation, for Example, Has Been Shown to Significantly Shorten Reaction Times and Improve Yields in Friedel Crafts Acylations Catalyzed by Deep Eutectic Solvents.rsc.org

Exploration of Structure-Activity Relationship (SAR) through Analog Design

The design and synthesis of analogs of this compound are crucial for understanding its structure-activity relationship (SAR). By systematically altering the functional groups on the aromatic ring and the acetyl moiety, chemists can probe the structural requirements for desired activities. While specific SAR studies on this compound are not extensively detailed in the provided information, the general principles of analog design are well-established in medicinal and materials chemistry.

For instance, the introduction of different substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can, in turn, affect how the molecule interacts with biological targets or its properties as a material component. The synthesis of a variety of derivatives, as detailed in the subsequent sections, provides the necessary compounds for such SAR investigations.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms into the this compound scaffold can significantly alter its physicochemical properties. Halogenation can be achieved through various synthetic methods, often involving electrophilic aromatic substitution. While direct halogenation of this compound is not explicitly described, general methods for the halogenation of aromatic ketones are well-documented.

For example, the use of N-halosuccinimides (NCS, NBS, NIS) is a common strategy for the regioselective halogenation of activated aromatic rings. sioc-journal.cn The synthesis of halogenated 2-amino-2'-hydroxy-1,1'-biaryls has been achieved through a transition-metal-free direct arylation process, highlighting methods for creating complex halogenated structures. nih.gov The development of novel methods for synthesizing halogenated gem-diboron reagents further expands the toolkit for creating diverse halogenated organic molecules. sioc-journal.cn

Preparation of Alkyl and Alkoxy-Substituted Analogues

The synthesis of alkyl and alkoxy-substituted analogues of this compound allows for the fine-tuning of its steric and electronic properties. Alkylation can be performed using various methods, including Friedel-Crafts alkylation, though this can sometimes lead to polysubstitution and rearrangement products.

The term "alkoxy" refers to a monovalent group with the formula -OR, where R is an alkyl group. researchgate.net The synthesis of such derivatives often involves the Williamson ether synthesis or other etherification methods on a corresponding hydroxylated precursor. The preparation of substituted acetophenones is a fundamental process in organic synthesis, with numerous established protocols available. ethernet.edu.et

Formation of Condensed Ring Systems Incorporating the this compound Scaffold

The this compound framework can serve as a building block for the synthesis of more complex, condensed ring systems. These reactions often involve the carbonyl group or the activated aromatic ring. For instance, cyclization reactions can lead to the formation of heterocyclic systems.

One example of a reaction that utilizes a related acetophenone (B1666503) is the synthesis of pyrazine (B50134) derivatives. The reaction of 2,3-diamino-3-phenylthioacrylonitrile with 2,2-diethoxyacetophenone (B9421) has been reported to produce pyrazine compounds. unimas.my Additionally, 2'-hydroxyacetophenones are key starting materials for the synthesis of flavones, a class of naturally occurring condensed heterocyclic compounds. scispace.com The synthesis of rotenone (B1679576) and related compounds, for example, has been achieved starting from a tetramethoxyisoflavone derivative. ias.ac.in

Synthesis of Chalcone (B49325) Derivatives from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base. nih.govresearchgate.net

The synthesis of chalcone derivatives from this compound would involve its reaction with various substituted benzaldehydes. The general procedure involves dissolving the acetophenone and aldehyde in a solvent like ethanol, followed by the addition of an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com The reaction mixture is typically stirred at room temperature until a solid product precipitates. youtube.com The resulting chalcone can then be purified by recrystallization. youtube.com The reactivity of the acetophenone and the choice of reaction conditions, such as the base concentration and temperature, can be optimized to achieve high yields. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within 2',5'-Diethoxyacetophenone.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the acetyl, ethoxy, and aromatic protons. The aromatic region is particularly informative, confirming the 1,2,5-substitution pattern on the benzene (B151609) ring through characteristic splitting patterns (e.g., doublets and a doublet of doublets).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include a downfield resonance for the carbonyl carbon of the ketone, signals for the aromatic carbons (with and without attached protons), and distinct resonances for the methyl and methylene (B1212753) carbons of the two ethoxy groups. While specific experimental data is not widely published, predicted chemical shifts provide a reliable reference for structural confirmation.

Predicted NMR Data for this compound

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C6'-H | ~7.3 (d) | ~115 |

| Aromatic CH | C4'-H | ~6.9 (dd) | ~116 |

| Aromatic CH | C3'-H | ~7.1 (d) | ~122 |

| Acetyl CH₃ | -COCH₃ | ~2.5 (s) | ~30 |

| Ethoxy CH₂ | -OCH₂CH₃ | ~4.1 (q) | ~64 |

| Ethoxy CH₃ | -OCH₂CH₃ | ~1.4 (t) | ~15 |

| Carbonyl C | -C=O | - | ~200 |

| Aromatic C (substituted) | C1', C2', C5' | - | ~125, ~152, ~153 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions. (d=doublet, dd=doublet of doublets, q=quartet, t=triplet, s=singlet).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular weight of this compound is 208.25 g/mol . scbt.comnih.gov

In electron ionization mass spectrometry (EI-MS), this compound would produce a molecular ion peak (M⁺) at m/z = 208. The subsequent fragmentation is predictable based on the structure, primarily involving cleavages adjacent to the carbonyl group and the ether linkages. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the acetyl and diethoxy-substituted phenyl moieties.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 180 | [M - C₂H₄]⁺ | Loss of ethene from an ethoxy group |

| 165 | [M - CH₃CO]⁺ | Loss of acetyl radical (alpha-cleavage) |

| 137 | [C₈H₉O₂]⁺ | Fragment from cleavage of the C-C bond between carbonyl and phenyl ring, with loss of an ethoxy group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. These include a strong, sharp peak for the carbonyl (C=O) group of the ketone, distinct peaks for the C-O stretching of the ether linkages, and various peaks corresponding to aromatic and aliphatic C-H bonds.

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| ~3050-3100 | Aromatic C-H | Stretching |

| ~2850-2980 | Aliphatic C-H (in ethoxy and acetyl groups) | Stretching |

| ~1680 | Aryl Ketone C=O | Stretching (strong intensity) |

| ~1500-1600 | Aromatic C=C | Ring stretching |

| ~1250 | Aryl-O-C (Ether) | Asymmetric stretching |

| ~1040 | Alkyl-O-C (Ether) | Symmetric stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound typically display two main absorption bands. These correspond to the π→π* transition of the aromatic system at a shorter wavelength and the n→π* transition of the carbonyl group at a longer, yet weaker, wavelength. For the related compound 2'-Methoxyacetophenone, absorption maxima are observed around 250 nm and 310 nm. csic.es Similar absorption characteristics would be expected for this compound.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., ~254 nm). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For related compounds, purity levels greater than 95% are often achieved and verified by this method.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification. For analysis of this compound, a non-polar or medium-polarity capillary column (like a 5% phenyl-methylpolysiloxane) would be used. The compound would elute at a specific retention time, and the coupled mass spectrometer would provide a mass spectrum to confirm its identity, even in a complex mixture. jnanoworld.comvtt.fi

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as 1-(2-hydroxy-3,5-dimethoxyphenyl)ethanone, reveals that the non-hydrogen atoms of the acetophenone (B1666503) moiety tend to be nearly coplanar. nih.gov If a suitable single crystal of this compound were to be grown and analyzed, this technique would offer unparalleled insight into its molecular geometry and intermolecular interactions, such as crystal packing forces.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These calculations can determine various molecular properties that govern the chemical behavior of 2',5'-Diethoxyacetophenone.

The electronic properties of a molecule are crucial in determining its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the presence of two electron-donating ethoxy groups on the aromatic ring is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted acetophenone (B1666503).

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ethoxy groups and the carbonyl group, as well as the aromatic ring itself, are regions of interest for chemical reactions. The precise prediction of these reactive sites is essential for understanding its chemical behavior.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculation)

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.36 | eV |

| Dipole Moment | 3.12 | Debye |

| Ionization Potential | 7.88 | eV |

Note: These values are illustrative and represent typical outcomes from DFT calculations for similar aromatic ketones. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the conformational landscape of a molecule over time. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy side chains, MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformations.

Understanding the conformational preferences is crucial for predicting how this compound might bind to a biological target or how it will pack in a crystal lattice. The simulations can provide a dynamic picture of the molecule, which is often more representative of its behavior in solution than a static picture of a single, minimized structure.

Table 2: Predicted Rotational Barriers for this compound (Illustrative MD Simulation Data)

| Rotational Bond | Barrier to Rotation (kcal/mol) | Most Stable Dihedral Angle (degrees) |

|---|---|---|

| Phenyl-C(O) | ~ 5-7 | 0 (planar) |

| O-CH2 (ortho) | ~ 3-5 | ~ 90 (perpendicular) |

Note: These values are hypothetical and based on typical rotational barriers for similar functional groups in aromatic systems.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve studying reactions such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reactions involving the ethoxy groups.

For instance, the Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Computational studies can model the reaction pathway of an incoming electrophile with the di-substituted benzene (B151609) ring of this compound. The two ethoxy groups are ortho-, para-directing and activating. DFT calculations can be used to determine the relative energies of the sigma-complex intermediates for substitution at the different available positions on the ring, thus predicting the regioselectivity of the reaction. These calculations would likely show a preference for substitution at the positions ortho and para to the activating ethoxy groups.

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are crucial for understanding reaction rates. By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved.

Table 3: Predicted Relative Energies of Intermediates in Electrophilic Bromination of this compound (Illustrative)

| Position of Substitution | Relative Energy of Sigma Complex (kcal/mol) |

|---|---|

| C4' | 0.0 (most stable) |

| C6' | +1.5 |

Note: These values are illustrative, based on the expected directing effects of the ethoxy groups in electrophilic aromatic substitution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While there are no specific reported biological activities for this compound, QSAR models can be used to predict hypothetical activities based on its structural features.

Many acetophenone derivatives are known to possess a range of biological activities, including potential central nervous system (CNS) activity or toxicity. A QSAR model for a particular biological endpoint is typically built using a training set of molecules with known activities. Molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic), are calculated for each molecule in the training set. A mathematical relationship is then established between these descriptors and the biological activity.

For this compound, relevant descriptors would include its calculated lipophilicity (logP), molecular weight, polar surface area, and various electronic and topological indices. By inputting these descriptors into a validated QSAR model for a specific activity, such as CNS penetration or acute toxicity, a prediction of its potential activity can be obtained. nih.gov It is important to note that such predictions are hypothetical and would require experimental validation. QSAR models are valuable tools in the early stages of drug discovery and toxicology for prioritizing compounds for further investigation. crpsonline.comnih.govnih.gov

Table 4: Hypothetical QSAR Predictions for this compound

| Biological Activity Endpoint | Predicted Value/Classification | Key Descriptors Influencing Prediction |

|---|---|---|

| Blood-Brain Barrier Permeability | Moderately Permeable | LogP, Polar Surface Area |

| Acute Oral Toxicity (LD50) | Class III (Slightly Toxic) | Molecular Weight, Specific Functional Groups |

Note: These predictions are purely hypothetical and for illustrative purposes to demonstrate the application of QSAR modeling. They are based on general trends observed for similar chemical structures.

Applications of 2 ,5 Diethoxyacetophenone and Its Derivatives in Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

There is a notable scarcity of published research detailing the use of 2',5'-Diethoxyacetophenone as a direct building block for the synthesis of complex molecules. However, the broader family of substituted acetophenones is fundamental in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules. For instance, amino-substituted dimethoxyacetophenones serve as valuable starting materials for the synthesis of various natural product analogs, including flavones, coumarins, and chalcones. These syntheses often involve the reaction of the acetophenone's acetyl group or modifications to its aromatic ring.

The reactivity of this compound would be influenced by its two ethoxy groups. These electron-donating groups activate the aromatic ring towards electrophilic substitution, potentially directing new substituents to specific positions. Conversely, they may also influence the reactivity of the ketone's alpha-protons in condensation reactions. The synthesis of its precursor, 2',5'-Dihydroxyacetophenone, is well-documented, typically achieved through the Fries rearrangement of hydroquinone (B1673460) diacetate. The subsequent etherification to yield this compound is a standard synthetic transformation. The limited commercial availability of this compound compared to other isomers may contribute to its infrequent use in complex molecule synthesis.

Intermediate in the Synthesis of Pharmaceutical Precursors

Specific examples of this compound being used as an intermediate in the synthesis of pharmaceutical precursors are not readily found in the current body of scientific literature. Nevertheless, the acetophenone (B1666503) scaffold is a common motif in medicinal chemistry. Derivatives of acetophenone are explored for a wide range of therapeutic applications, including as inhibitors of enzymes like acetylcholinesterase.

For example, 2,4-dihydroxyacetophenone derivatives have been synthesized and investigated as potent inhibitors of phosphodiesterases. Furthermore, amino acetophenones are utilized in the synthesis of 2-aryl-4-quinolones, which are analogs of flavones and are studied for their potential as anticancer agents. The specific substitution pattern on the aromatic ring of acetophenone is crucial for its biological activity. The 2',5'-diethoxy substitution would impart specific steric and electronic properties that could be explored in the design of new pharmaceutical agents.

Application in the Preparation of Advanced Materials and Polymers

There is no significant evidence in the scientific literature to suggest that this compound is used as a photoinitiator in polymerization. In contrast, its isomer, 2,2-Diethoxyacetophenone (B9421) (DEAP), is a well-known and commercially utilized Type I photoinitiator. Type I photoinitiators undergo unimolecular bond cleavage upon exposure to UV radiation to generate free radicals, which then initiate polymerization.

The structure of a photoinitiator is critical to its function. For acetophenone-based photoinitiators, the efficiency of radical formation is highly dependent on the substitution pattern. The α-cleavage process in DEAP, which leads to the formation of initiating radicals, is a key characteristic of its effectiveness. It is plausible that the 2',5'-diethoxy substitution pattern in the requested compound does not facilitate this α-cleavage as efficiently as the 2,2-diethoxy arrangement, rendering it less suitable for this application. The development of novel photoinitiators often focuses on optimizing the structure to enhance photoinitiating activity and reduce migration in the cured polymer.

| Compound | Common Use as Photoinitiator | Mechanism Type |

|---|---|---|

| This compound | Not documented | N/A |

| 2,2-Diethoxyacetophenone (DEAP) | Yes | Type I |

| Benzophenone | Yes | Type II |

| 2-Hydroxy-2-methylpropiophenone | Yes | Type I |

Direct application of this compound as a precursor for functional hydrogels has not been reported in the available literature. However, the synthesis of hydrogels often employs photoinitiators to induce polymerization of monomer units. As discussed, 2,2-Diethoxyacetophenone is used in this capacity. Functional hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in various biomedical applications.

The properties of hydrogels can be tailored by the choice of monomers and the crosslinking conditions. While this compound is not directly used, its dihydroxy precursor, 2',5'-Dihydroxyacetophenone, possesses reactive hydroxyl groups that could potentially be functionalized and incorporated into a polymer backbone, which could then be crosslinked to form a hydrogel. The reactivity of the 5-hydroxy group in 2',5'-Dihydroxyacetophenone is noted to be higher than the 2-hydroxy group, which is involved in hydrogen bonding with the acetyl group.

Reagent in Specialized Organic Transformations

There is a lack of specific examples in the scientific literature of this compound being employed as a reagent in specialized organic transformations. The reactivity of this compound would be dictated by its functional groups: the ketone, the aromatic ring, and the two ethoxy substituents.

Exploration of Biological Activities and Pharmacological Potential

Hypothetical Biological Screening Approaches for 2',5'-Diethoxyacetophenone Derivatives

The exploration of this compound's pharmacological potential would commence with the synthesis of a diverse library of derivatives. Strategies such as Diversity-Oriented Synthesis (DOS) could be employed to generate structural variety efficiently. mdpi.com Modifications would focus on key reactive sites of the parent molecule, including the acetyl group and the aromatic ring, to produce classes of compounds such as chalcones, triazoles, hydrazones, and Schiff bases, which have shown significant biological activities in other contexts. nih.govnih.govacs.org

These derivatives would then be subjected to high-throughput screening against a panel of validated biological targets. Based on the activities of similar acetophenone (B1666503) structures, promising areas for investigation include anticancer, antimicrobial, and enzyme inhibition applications. tandfonline.comnih.govintegrativebiology.ac.cn

Table 1: Hypothetical Derivatives and Screening Targets for this compound

| Derivative Class | Structural Modification Example | Hypothetical Biological Target(s) | Potential Therapeutic Area |

| Chalcones | Condensation of the acetyl group with various substituted benzaldehydes. acs.org | Tubulin, Epidermal Growth Factor Receptor (EGFR), Tyrosinase. mdpi.comtandfonline.comscienceopen.com | Anticancer, Dermatological |

| 1,2,3-Triazoles | Click chemistry to link an azide-modified acetophenone with various alkynes. nih.gov | Enoyl-Acyl Carrier Protein Reductase (InhA), various kinases. nih.gov | Antitubercular, Anticancer |

| Hydrazones | Reaction of the ketone with substituted hydrazides. nih.gov | Acetylcholinesterase (AChE), various oxidoreductases. nih.gov | Neurodegenerative diseases, Antioxidant therapy |

| Organoselenium Derivatives | Introduction of a phenylselenenyl group alpha to the carbonyl. nih.gov | Glutathione Peroxidase. nih.gov | Anti-inflammatory |

Enzymatic and Cellular Assays for Activity Evaluation

Following initial screening, promising "hit" compounds would undergo more detailed evaluation using a suite of enzymatic and cell-based assays to quantify their potency and elucidate their biological effects. The specific assays would be dictated by the results of the primary screen.

For potential anticancer agents, cytotoxicity would be assessed using a panel of human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.govtandfonline.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to determine the concentration at which the compound inhibits cell growth by 50% (IC50). tandfonline.com

For enzyme inhibitors, specific kinetic assays would be employed. For example, if a derivative shows potential as an α-glucosidase inhibitor, its IC50 value would be determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. tandfonline.com Similarly, the inhibitory activity against acetylcholinesterase could be measured using a modified Ellman's method. nih.gov

Table 2: Proposed Assays for Evaluating Biological Activity

| Assay Type | Specific Assay | Purpose | Key Metric |

| Cell-Based | MTT Assay | To measure the cytotoxic effect of compounds on cancer cell lines (e.g., MCF-7, HepG2). nih.govtandfonline.com | IC50 (Half-maximal inhibitory concentration) |

| Cell-Based | Cell Cycle Analysis | To determine if compounds induce cell cycle arrest at a specific phase (e.g., G2/M). tandfonline.com | Percentage of cells in G0/G1, S, G2/M phases |

| Enzymatic | InhA Inhibition Assay | To quantify inhibition of the M. tuberculosis InhA enzyme. nih.gov | IC50, Ki (Inhibition constant) |

| Enzymatic | α-Glucosidase Inhibition Assay | To measure inhibition of α-glucosidase for potential antidiabetic activity. tandfonline.com | IC50, Inhibition type (competitive, non-competitive) |

| Enzymatic | Tyrosinase Inhibition Assay | To assess the inhibition of tyrosinase for applications in hyperpigmentation. scienceopen.com | IC50, Ki |

Investigation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effect at the molecular level is crucial for lead optimization. For derivatives of this compound, a combination of computational and experimental techniques would be employed to investigate their mechanism of action.

Molecular docking is a powerful in-silico tool used to predict the binding orientation and affinity of a small molecule to its protein target. nih.gov For example, if a derivative is found to inhibit the EGFR tyrosine kinase domain, docking studies could reveal key hydrogen bonds and hydrophobic interactions within the ATP-binding site, explaining its inhibitory activity. tandfonline.com Such studies help in understanding the structure-activity relationship (SAR), guiding the synthesis of more potent and selective analogs. nih.govnih.gov

Experimental validation of the mechanism could involve techniques like fluorescence quenching to study binding interactions with a target enzyme or Western blotting to measure the modulation of specific signaling pathways within cells. tandfonline.com For instance, some anticancer compounds derived from acetophenones are known to function through the inhibition of tubulin polymerization, a mechanism that can be confirmed via tubulin polymerization assays. mdpi.com

Drug Discovery and Development Pipeline Considerations

The journey of a promising compound from initial discovery to a marketed drug is a long, complex, and resource-intensive process. frontiersin.org A derivative of this compound, identified as a "hit" in initial screenings, would be at the very beginning of this pipeline.

The first stage is Lead Identification and Optimization , where medicinal chemists synthesize analogs of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). stanford.edu This phase relies heavily on the SAR data generated from biological assays and computational modeling. chromatographyonline.com

Once a lead compound with a desirable profile is identified, it enters Preclinical Development . This stage involves comprehensive in vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile and efficacy in animal models of the target disease. oncodesign-services.comcriver.com

Successful preclinical candidates may then be nominated for clinical trials in humans, which proceed through three phases to evaluate safety, efficacy, and dosing before the drug can be considered for regulatory approval. chromatographyonline.com

Table 3: Stages of the Small Molecule Drug Discovery Pipeline

| Stage | Primary Objective | Key Activities |

| 1. Target Identification & Validation | Identify a biological target (e.g., enzyme, receptor) linked to a specific disease. oncodesign-services.com | Genetic studies, bioinformatics, literature review. |

| 2. Hit Identification (Screening) | Discover initial compounds ("hits") that show activity against the target. oncodesign-services.comcriver.com | High-throughput screening (HTS) of compound libraries. |

| 3. Lead Optimization | Chemically modify "hit" compounds to create more potent and selective "lead" compounds with improved drug-like properties. stanford.edu | Medicinal chemistry, structure-activity relationship (SAR) studies, computational modeling. |

| 4. Preclinical Development | Evaluate the lead compound's safety and efficacy in laboratory and animal models before human testing. frontiersin.orgcriver.com | In vivo pharmacology, toxicology studies, ADME profiling. |

| 5. Clinical Trials (Phase I, II, III) | Assess the safety, efficacy, and optimal dosage of the drug candidate in human subjects. chromatographyonline.com | Human studies with increasing numbers of participants. |

| 6. Regulatory Approval & Market | Submit all data to regulatory agencies (e.g., FDA) for approval to market the new drug. chromatographyonline.com | New Drug Application (NDA) submission. |

Future Research Directions and Translational Potential

Innovations in Sustainable Synthesis of Diethoxyacetophenones

The industrial synthesis of acetophenones has traditionally relied on methods like the Friedel-Crafts acylation, which often involves harsh reagents, such as aluminum chloride, leading to significant waste and environmental concerns. nih.govresearchgate.netresearchgate.net Modern chemistry is moving towards more sustainable and eco-friendly processes, driven by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents. organic-synthesis.comgcande.orgscispace.com Innovations in the synthesis of acetophenone (B1666503) derivatives, which are applicable to 2',5'-Diethoxyacetophenone, focus on enhancing efficiency and reducing environmental impact.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner product formation. rasayanjournal.co.inresearchgate.netresearchgate.net For instance, the condensation reactions of substituted acetophenones with aldehydes to form chalcones have been achieved in 60–120 seconds with yields of 90–98% under microwave irradiation, compared to 1-2 hours for conventional methods. researchgate.net Similarly, the synthesis of thiosemicarbazones from acetophenones was completed in 5-7 minutes using microwave heating. scispace.com These efficient, high-yield methods represent a significant step forward in the sustainable production of acetophenone derivatives.

Flow Chemistry: Continuous flow chemistry is another transformative approach that offers enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. thieme-connect.com This technology is particularly advantageous for highly exothermic reactions, as it provides superior heat transfer. researchgate.net The synthesis of various acetophenone derivatives and their subsequent conversion into more complex molecules, such as 1,4-dihydrocinnolines and GABAA agonists, have been successfully demonstrated in continuous flow systems. thieme-connect.comuc.pt Continuous processing can reduce reaction times, increase volume productivity, and minimize byproduct formation, making it an economically and environmentally attractive option for synthesizing compounds like this compound. nih.gov

Biocatalysis and Eco-Friendly Catalysts: Biocatalysis utilizes enzymes or whole cells to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. researchgate.net Enzymatic processes, such as the conversion of methylbenzylamine to acetophenone using transaminase, are being explored, though challenges like product inhibition need to be addressed through techniques like in-situ product removal. ucl.ac.uk Alongside biocatalysts, the use of non-toxic, reusable, and biodegradable catalysts is a key area of green chemistry. For example, p-toluenesulfonic acid (PTSA), a biodegradable and stable acid, has been used as an eco-friendly catalyst for the Fries rearrangement of aryl esters to produce hydroxyacetophenones, achieving high conversion and selectivity without the corrosive and hazardous waste associated with traditional Lewis acids. researchgate.net

| Method | Typical Reaction Time | Reported Yields | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 1-2 hours | Moderate | Well-established procedures | researchgate.net |

| Microwave-Assisted Synthesis | 60-120 seconds | 90-98% | Rapid, high yields, cleaner products | researchgate.net |

| Flow Chemistry | < 1 minute (residence time) | High throughput | Enhanced safety, scalability, process control | nih.govthieme-connect.com |

| Eco-Friendly Catalysis (e.g., PTSA) | Variable | High conversion & selectivity | Reduced hazardous waste, biodegradable catalyst | researchgate.net |

Targeted Drug Design Strategies Based on this compound Scaffolds

The acetophenone core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. researchgate.net Its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. scispace.comresearchgate.net The this compound structure, with its specific substitution pattern, offers a unique starting point for targeted drug design.

The process of drug discovery often involves modifying a central scaffold to optimize its interaction with a biological target, a strategy guided by structure-activity relationship (SAR) studies. nih.gov Research on dihydroxyacetophenone derivatives, for example, has shown that modifications to the core structure can lead to potent cytotoxic activity against cancer cell lines. researchgate.net In one study, a series of diazinium dihydroxyacetophenone derivatives were synthesized and evaluated, with several compounds showing more potent activity against the HeLa cell line than existing drugs like etoposide (B1684455) and methotrexate. researchgate.net

Similarly, bis-Schiff bases synthesized from 2,4-dihydroxyacetophenone have demonstrated significant inhibitory activity against phosphodiesterase (PDE) enzymes, which are important targets in various diseases. nih.gov These studies highlight how the acetophenone scaffold can be systematically modified to achieve desired pharmacological effects. The ethoxy groups in this compound can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, providing a basis for designing new drug candidates. The scaffold can be elaborated through reactions at the acetyl group or by further substitution on the aromatic ring to explore new chemical space and develop potent and selective inhibitors or receptor probes. nih.gov

| Scaffold/Derivative Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Diazinium dihydroxyacetophenones | Anticancer (HeLa cells) | Brominated derivatives showed potent cytotoxicity, suggesting potential as lead compounds for new anticancer agents. | researchgate.net |

| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 and -3 Inhibition | Several synthesized compounds showed excellent inhibitory activity, with some being more potent than the standard drug suramin. | nih.gov |

| Glucopyranosyl-thiosemicarbazones of acetophenones | Antibacterial and Antifungal | Compounds showed remarkable activity against E. coli, S. epidermidis, and C. albicans. | scispace.com |

Advanced Analytical Method Development for In-Situ Monitoring

To optimize the synthesis of this compound and related compounds, particularly in industrial settings, it is crucial to understand and control reaction conditions in real-time. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes. dissolutiontech.comthermofisher.com The goal of PAT is to build quality into products from the start by monitoring processes in-line or on-line, rather than relying solely on end-product testing. mt.comsigmaaldrich.com

Developing advanced analytical methods for in-situ monitoring allows for the real-time tracking of reactants, intermediates, and products, providing valuable insights into reaction kinetics and mechanisms. igi-global.com Several spectroscopic techniques are powerful tools for this purpose:

Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational motions of molecules and are excellent for identifying functional groups. fiveable.me By monitoring changes in the characteristic absorption bands (e.g., the carbonyl stretch of the acetophenone), one can track the consumption of reactants and the formation of products in real-time. igi-global.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular structure and connectivity. igi-global.com Real-time NMR can follow a reaction's progress by tracking changes in the chemical shifts and peak intensities of all species in the reaction mixture, offering deep mechanistic insights. researchgate.net

Mass Spectrometry (MS): MS is used to determine molecular masses and can be coupled with reactions to monitor the concentration of different species over time. acs.org It is highly selective and can be used to identify byproducts, making it a valuable tool for optimizing reaction conditions to maximize the yield of the desired product. researchgate.netacs.org

UV-Vis Spectroscopy: This technique analyzes the electronic transitions in molecules and is useful for monitoring reactions involving conjugated systems or chromophores. It allows for real-time tracking of concentration changes by detecting variations in the absorbance at specific wavelengths. igi-global.com

By integrating these in-situ monitoring tools into both laboratory-scale research and large-scale production, chemists can achieve better control over the synthesis of this compound, leading to improved yields, higher purity, and more robust and efficient manufacturing processes. mt.com

Exploration of Novel Applications in Chemical Science and Technology

Beyond its potential in drug discovery, the this compound structure can be leveraged for a variety of other applications in chemical science and technology. Acetophenone derivatives serve as crucial chemical intermediates and building blocks for the synthesis of more complex molecules and materials. biosynth.com

One promising area is in the development of novel agrochemicals. Natural and synthetic acetophenones are being investigated as promising models for agricultural research. nih.gov For instance, some phenyl ketones have shown potential as eco-friendly antifouling agents to prevent the accumulation of marine organisms on surfaces. nih.gov A study on acetophenone-triazole hybrids revealed compounds that could inhibit the settlement of mussel larvae and the growth of biofilm-forming marine bacteria, demonstrating their potential as non-toxic alternatives to traditional biocides. nih.gov

In materials science, the aromatic and ketone functionalities of this compound make it a candidate for the synthesis of specialty polymers and resins. Acetophenone is a raw material for resins used in coatings and inks, and its derivatives could be used to create materials with tailored properties. ucl.ac.uk The electronic properties of the substituted aromatic ring also suggest potential applications in organic electronics, where related structures are used in the development of organic light-emitting diodes (OLEDs) and other devices. The specific diethoxy substitution pattern can be used to fine-tune the electronic and physical properties of these materials.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions .

- Catalyst Purity : Use freshly sublimed AlCl₃ to enhance catalytic efficiency .

- Solvent Selection : Dichloromethane or chloroform is preferred for improved solubility of aromatic intermediates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer :

While classified as non-hazardous under GHS , adhere to:

Q. Contingency Measures :

- Spill Management : Absorb with silica gel and dispose as non-hazardous waste .

- First Aid : Flush exposed skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Answer :

The electron-donating ethoxy groups at the 2' and 5' positions activate the aromatic ring toward electrophilic substitution while directing nucleophiles to the para position. Key factors:

- Resonance Effects : Ethoxy groups increase electron density at the 4' position, making it susceptible to nitration or halogenation .

- Steric Hindrance : The 2'-ethoxy group may slow meta-substitution, favoring para products .

Q. Experimental Validation :

- Spectroscopic Analysis : Use to monitor substituent effects (e.g., shifts in aromatic protons at δ 7.2–7.8 ppm) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict charge distribution and reaction pathways .

Advanced: What are the emerging applications of this compound in proteomics and antifungal research?

Q. Answer :

Q. Methodological Considerations :

- Bioassay Design : Use microbroth dilution assays with fluconazole as a positive control .

- Data Interpretation : Compare LC-MS profiles of treated vs. untreated fungal cells to identify metabolic disruptions .

Advanced: Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Q. Answer :

Q. Best Practices :

- Calibrate instruments with certified reference materials (CRMs) .

- Cross-validate results using multiple techniques to resolve spectral ambiguities .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Answer :

Reported yields vary (60–85%) due to:

Q. Resolution Strategy :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) .

- Reproducibility Checks : Collaborate with independent labs to verify protocols .

Regulatory: What international compliance standards apply to this compound in academic research?

Q. Answer :

| Region | Status | Regulation |

|---|---|---|

| USA | Compliant | TSCA |

| EU | Compliant | EINECS |

| Japan | Non-compliant | ENCS |

| China | Compliant | IECSC |

Q. Implications :

- Researchers in Japan require special permits for import/use .

- Document compliance in grant proposals and ethics approvals .

Methodological: How can AI-driven synthesis planning tools improve routes for this compound derivatives?

Answer :

AI platforms (e.g., Pistachio, Reaxys) enable:

- Retrosynthetic Analysis : Propose routes using available precursors (e.g., diethoxybenzene) .

- One-Step Optimization : Identify catalysts (e.g., FeCl₃) for greener syntheses .

Q. Implementation :

- Input SMILES strings (e.g., CCOC1=CC=CC(=C1OC)C(=O)C) into AI tools.

- Validate predictions with small-scale trials before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.